3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide
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Overview
Description
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form pyrazole intermediates . These intermediates can then be further functionalized through nitration, trifluoromethylation, and acylation reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with fewer functional groups.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A compound with similar nitro and pyrazole functionalities.
Uniqueness
The presence of both nitro and trifluoromethyl groups, along with the hydrazide moiety, makes it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C16H20F3N7O4 |
---|---|
Molecular Weight |
431.37 g/mol |
IUPAC Name |
N'-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoyl]-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide |
InChI |
InChI=1S/C16H20F3N7O4/c1-9-8-12(16(17,18)19)23-24(9)6-4-13(27)20-21-14(28)5-7-25-11(3)15(26(29)30)10(2)22-25/h8H,4-7H2,1-3H3,(H,20,27)(H,21,28) |
InChI Key |
KJVHOLKPTJLBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C(F)(F)F |
Origin of Product |
United States |
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